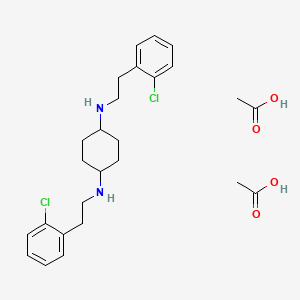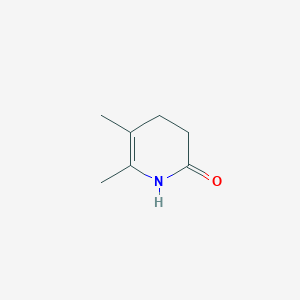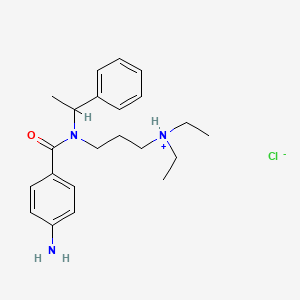
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride is a synthetic organic compound. It belongs to the class of benzamides, which are known for their diverse pharmacological properties. This compound is characterized by the presence of an amino group, a diethylamino propyl chain, and a methylbenzyl group, all attached to a benzamide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the p-Amino Group: This step involves nitration of the benzamide followed by reduction to introduce the amino group.
Attachment of the Diethylamino Propyl Chain: This can be done through a substitution reaction where the amino group is reacted with a diethylamino propyl halide.
Addition of the Methylbenzyl Group: This step involves a Friedel-Crafts alkylation reaction to attach the methylbenzyl group to the benzamide core.
Formation of the Hydrochloride Salt: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino propyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl halides can be used for substitution reactions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.
Medicine: Investigated for its pharmacological properties, such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry: Utilized in the production of pharmaceuticals or as a chemical intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(alpha-methylbenzyl)-, hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular function or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide Derivatives: Compounds such as sulpiride, tiapride, and metoclopramide share structural similarities.
Unique Features: The presence of the diethylamino propyl chain and the methylbenzyl group distinguishes it from other benzamide derivatives, potentially leading to unique pharmacological properties.
Highlighting Uniqueness
Pharmacological Profile: The specific structural features of this compound may result in distinct binding affinities and activities at various biological targets, making it unique compared to other benzamide derivatives.
Propriétés
Numéro CAS |
100321-54-8 |
|---|---|
Formule moléculaire |
C22H32ClN3O |
Poids moléculaire |
390.0 g/mol |
Nom IUPAC |
3-[(4-aminobenzoyl)-(1-phenylethyl)amino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C22H31N3O.ClH/c1-4-24(5-2)16-9-17-25(18(3)19-10-7-6-8-11-19)22(26)20-12-14-21(23)15-13-20;/h6-8,10-15,18H,4-5,9,16-17,23H2,1-3H3;1H |
Clé InChI |
DHYXMCWSJRUEHF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CCCN(C(C)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


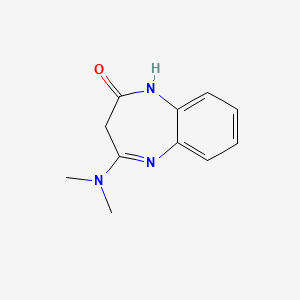
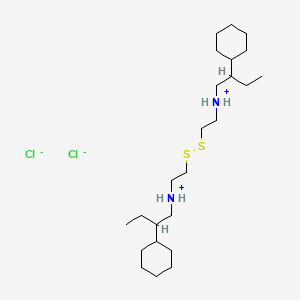
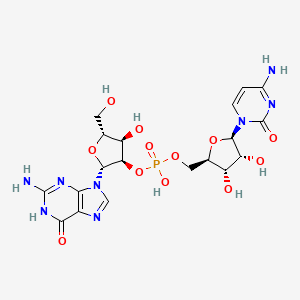
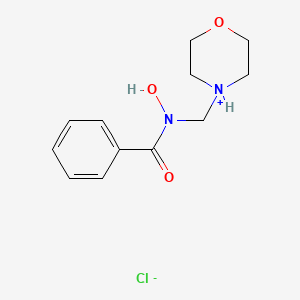


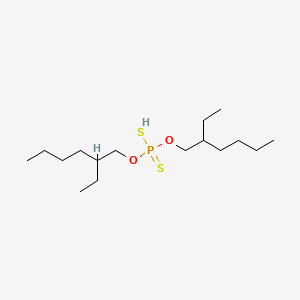
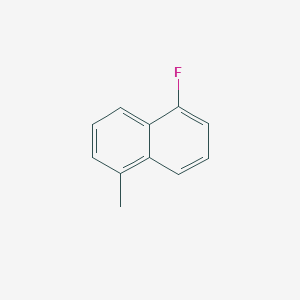



![Ethyl 2-hydroxy-6-[(2-phenylethoxy)methyl]benzoate](/img/structure/B13751835.png)
